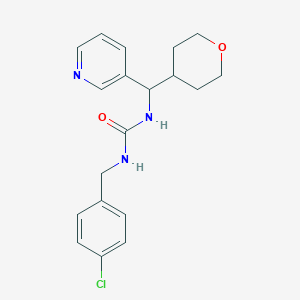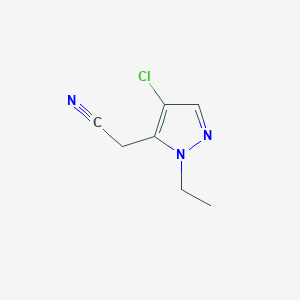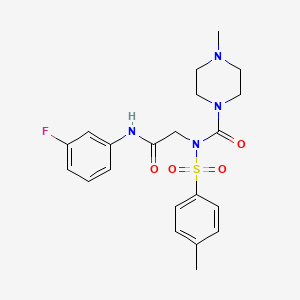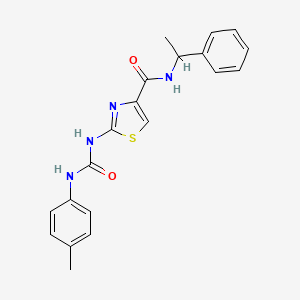
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, also known as CPYPU, is a synthetic compound that has been widely studied for its potential use in scientific research. CPYPU is a member of the class of urea-based compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Potential Anticancer Applications
- Compounds similar to the queried chemical, such as 1-Aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. These compounds, derived from 4-phenylbutyric acid and alkylanilines, demonstrated significant cytotoxic effects, suggesting potential anticancer applications (Gaudreault et al., 1988).
Molecular Interactions and Binding Properties
- Research on pyrid-2-yl ureas has explored their equilibrium between conformational isomers and their ability to bind cytosine, indicating their potential for molecular recognition and interaction studies (Chien et al., 2004).
Applications in Material Science
- Studies on heterocyclic ureas have revealed their utility in forming hydrogels, with properties that can be tuned by the identity of the anion. This suggests applications in material science where the rheology and morphology of gels are of interest (Lloyd & Steed, 2011).
Supramolecular Chemistry
- Di-(m-pyridyl)-urea ligands have been utilized to assemble metallo-supramolecular macrocycles, demonstrating the use of similar compounds in creating complex structures with potential applications in catalysis, molecular recognition, and as building blocks in supramolecular assemblies (Troff et al., 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-5-3-14(4-6-17)12-22-19(24)23-18(15-7-10-25-11-8-15)16-2-1-9-21-13-16/h1-6,9,13,15,18H,7-8,10-12H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSFSSNPGZUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)

![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)


![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2374809.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)